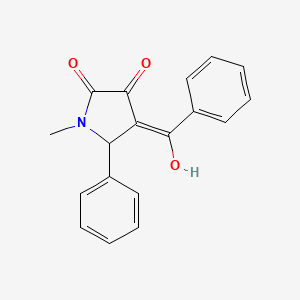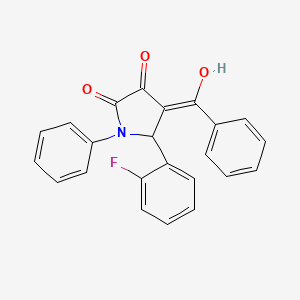
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C23H16FNO3 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11142153 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multicomponent Reaction Synthesis
A significant application of this compound is in the one-pot synthesis of novel derivatives. Alizadeh, Rezvanian, and Zhu (2007) explored a multicomponent reaction that produced various 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing the compound's versatility in synthesizing highly functionalized compounds with potential in various chemical applications (Alizadeh, Rezvanian, & Zhu, 2007).
Antiandrogen Activity Exploration
In the realm of pharmacology, Caboni et al. (2014) discovered a derivative, 1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one, as a novel non-ligand binding pocket antagonist of the androgen receptor, suggesting its potential use in drug development for hormone-related therapies (Caboni et al., 2014).
Crystal and Molecular Structure Studies
Aliev et al. (2003) investigated a derivative, 1-benzyl-4-benzoyl-5-phenyl-2,3-dihydro-2,3-pyrroledione, reacting with ketene diethylacetal, forming a complex whose crystal and molecular structure was studied using X-ray diffraction. This research highlights the compound's role in understanding complex molecular structures and interactions, potentially useful in material science and chemistry (Aliev et al., 2003).
Synthesis of Metal Complexes
Akbas et al. (2008) demonstrated the synthesis of various metal complexes using a derivative, 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one. This indicates the compound's application in the synthesis of metal complexes, which can be crucial in catalysis, material science, and potentially in pharmacology (Akbas, Sonmez, Anıl, & Aslanoğlu, 2008).
Spiro Heterocyclization
Dubovtsev, Dmitriev, and Maslivet (2019) explored the spiro heterocyclization of a related compound, showcasing its utility in creating novel spiro heterocyclic compounds, which are of interest in organic synthesis and pharmaceutical research (Dubovtsev, Dmitriev, & Maslivet, 2019).
Antiinflammatory and Analgesic Activity
Muchowski et al. (1985) synthesized derivatives such as 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and assessed their antiinflammatory and analgesic activity. This suggests potential applications in developing new analgesic and anti-inflammatory drugs (Muchowski et al., 1985).
Propiedades
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c24-18-14-8-7-13-17(18)20-19(21(26)15-9-3-1-4-10-15)22(27)23(28)25(20)16-11-5-2-6-12-16/h1-14,20,26H/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERVJRHIZOEMS-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


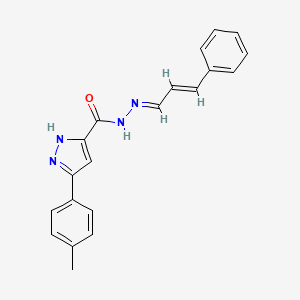
![7-(2-thienylacetyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3886976.png)
![3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3886977.png)
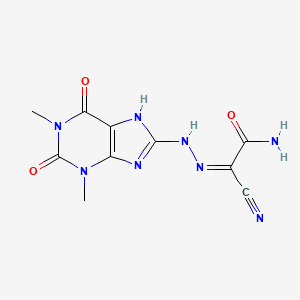

![(Z,E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenyl)prop-2-en-1-imine](/img/structure/B3887001.png)
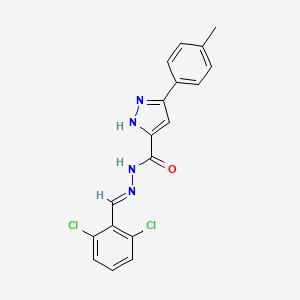
![N-(4-benzhydryl-1-piperazinyl)-N-[(E)-(3-chlorophenyl)methylidene]amine](/img/structure/B3887018.png)

![1-{1-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B3887028.png)
![(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B3887052.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3887061.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3887070.png)
